molecular formula C11H12O5 B109489 2-(2-Ethoxy-4-formylphenoxy)acetic acid CAS No. 51264-76-7

2-(2-Ethoxy-4-formylphenoxy)acetic acid

Cat. No.: B109489
CAS No.: 51264-76-7
M. Wt: 224.21 g/mol
InChI Key: BALVFSVIEQRSSY-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-4-formylphenoxy)acetic acid is an organic compound with the molecular formula C11H12O5. It is a derivative of phenoxyacetic acid, characterized by the presence of an ethoxy group and a formyl group on the phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

2-(2-Ethoxy-4-formylphenoxy)acetic acid is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other specialty chemicals.

Safety and Hazards

The compound is classified under GHS07 for safety. It has a hazard statement H302, which indicates that it is harmful if swallowed . It is advised to be stored in an inert atmosphere at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid typically involves the reaction of 2-ethoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, forming the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Phenoxyacetic acid derivatives with different substituents.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 2-(4-Chloro-2-methoxyphenoxy)acetic acid
  • 2-(4-Formyl-2-methoxy-5-nitrophenoxy)acetic acid
  • 2-(4-Methyl-2-nitrophenyl)acetic acid

Comparison: 2-(2-Ethoxy-4-formylphenoxy)acetic acid is unique due to the presence of both an ethoxy and a formyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-15-10-5-8(6-12)3-4-9(10)16-7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALVFSVIEQRSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281020
Record name 2-(2-Ethoxy-4-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51264-76-7
Record name 2-(2-Ethoxy-4-formylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51264-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxy-4-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxy-4-formylphenoxy)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Hydroxy-3-ethoxybenzaldehyde (5.0 g, 36 mmol), potassium carbonate (5.0 g, 36 mmol), and t-butyl bromoacetate (5.9 mL, 36 mmol) were heated to 55° C. overnight in DMF (35 mL). After removal of solvent, the mixture was extracted with EtOAc and water, then brine. After drying (Na2SO4), solvent was removed no yield a white solid (9.7 g). mp 90°-92.6° C. MS(NH3): 298 (base, M+NH4).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

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